![molecular formula C24H19NO4 B2851408 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923157-80-6](/img/structure/B2851408.png)
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Antimicrobial Applications
The synthesis of derivatives incorporating thiazole rings, closely related to the compound , demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal infections. This suggests potential applications in developing therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
G Protein-Coupled Receptor (GPR35) Agonists
Studies on derivatives of chromen-4-one have identified potent and selective agonists for the orphan G protein-coupled receptor GPR35, indicating applications in biomedical research to elucidate the receptor's physiological and pathological roles. Such compounds may also serve as pharmacological tools or lead compounds in drug development (Thimm, Funke, Meyer, & Müller, 2013).
Organic Synthesis and Material Science
The use of ionic liquids in the synthesis of benzo[c]chromen-6-ones has been explored, demonstrating faster Suzuki coupling reactions and a simplified process for converting methyl 2-(2-methoxyphenyl)benzoate products to benzo[c]chromen-6-ones. This methodology has applications in the efficient synthesis of complex organic molecules and can be scaled up for industrial purposes (Kemperman et al., 2006).
Cytotoxic Activity
Compounds structurally related to the one have shown significant cytotoxic activity against various human cancer cell lines, indicating their potential as leads for developing anticancer agents (Raj et al., 2010).
Antioxidant Agents
Research into benzamide derivatives, including those with substitutions similar to N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, has highlighted potent antioxidant properties. These findings support the compound's potential application in designing new antioxidant agents for therapeutic or nutritional uses (Perin et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)24(27)25-16-11-12-22-19(13-16)20(26)14-23(29-22)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYFHRXCUHUOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide |
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